molecular formula C14H19N3O2 B1604844 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole CAS No. 73215-11-9

1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

Cat. No.: B1604844
CAS No.: 73215-11-9
M. Wt: 261.32 g/mol
InChI Key: PXECYAIQPVLQQT-UHFFFAOYSA-N
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Description

1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a nitro group at the 7th position, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole typically involves a multi-step process. One common method starts with the nitration of 5,6-dimethyl-1H-benzimidazole using nitric acid as the nitrating agent. The nitration reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance safety and efficiency. The use of advanced reactors and optimized reaction conditions can help achieve high yields and purity of the final product .

Scientific Research Applications

Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole exhibit antimicrobial properties. Research has shown that modifications in the benzimidazole structure can enhance their efficacy against various pathogens.

Case Study: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, derivatives of benzimidazole demonstrated significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the nitro group in enhancing antibacterial activity.

Environmental Impact Assessment

The compound's role as a pesticide metabolite necessitates thorough environmental assessments. Its persistence in soil and water systems can lead to bioaccumulation, affecting non-target organisms.

Ecotoxicological Data

The ecotoxicological profile of this compound reveals:

Endpoint Value
LC50 (Inhalation, rat) 26.8 mg/l (4h)
LD50 (Oral, rat) 1320 - 6690 mg/kg
Predicted No Effect Concentration (PNEC) Water: 10 mg/l

Regulatory Considerations

Due to its classification as a pesticide metabolite, the compound is subject to regulatory scrutiny under various environmental protection laws. It is essential for researchers and manufacturers to comply with guidelines regarding its usage and disposal.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 7th position and the ethylpropyl group at the 1st position differentiates it from other benzimidazole derivatives .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole, with the CAS number 73215-11-9, is a synthetic compound that has garnered attention for its potential biological activities. This compound is a derivative of benzimidazole, a class of compounds known for various pharmacological properties, including anti-parasitic and anti-cancer activities. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, potential applications, and relevant research findings.

  • Molecular Formula : C14H19N3O2
  • Molecular Weight : 261.32 g/mol
  • Structure : The compound contains a benzimidazole core substituted with a nitro group and ethylpropyl side chain, which may influence its biological interactions.

Table 1: Chemical Characteristics

PropertyValue
CAS Number73215-11-9
Molecular FormulaC14H19N3O2
Molecular Weight261.32 g/mol
Storage Conditions-20 °C
Solvent UsedAcetonitrile

The biological activity of this compound has been primarily studied in relation to its herbicidal properties. It acts by inhibiting microtubule assembly during cell division, which is crucial for the growth and reproduction of plants. This mechanism is similar to that of other dinitroaniline herbicides.

Case Studies and Research Findings

  • Herbicidal Activity : Research indicates that this compound exhibits selective herbicidal activity against various weed species by disrupting mitosis in plant cells. It has shown effective control over species like Alopecurus myosuroides, which are known for their resistance to other herbicides .
  • Toxicological Studies : Toxicity assessments have revealed that while the compound is effective as a herbicide, it poses certain risks to non-target organisms. The derived no-effect levels (DNEL) for workers and consumers indicate exposure limits that must be adhered to in agricultural settings .
  • Environmental Impact : The predicted no-effect concentration (PNEC) values suggest that care must be taken to prevent contamination of aquatic environments, as the compound can leach into water systems .

Table 2: Toxicological Data

Exposure RouteDNEL (Workers)DNEL (Consumers)
Inhalation68 mg/m³220 mg/m³
Skin Contact32.2 mg/kg BW/dNot applicable

Applications in Research

The compound's structural properties have made it a subject of interest in drug design and agricultural research. Its ability to interact with biological systems suggests potential applications beyond herbicides:

  • Drug Development : There is ongoing research into modifying the structure of similar benzimidazole derivatives for use as pharmaceuticals targeting various diseases, including cancer and parasitic infections .
  • Environmental Testing : As a reference standard in environmental testing, this compound assists in assessing pesticide residues in soil and water samples .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole, and how are they optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 1,2-phenylenediamine derivatives with aldehydes or ketones under oxidative conditions. For example, substituents like nitro and alkyl groups are introduced via regioselective nitration and alkylation steps. Catalysts such as trimethylsilyl chloride (TMSCl) in aqueous or two-phase systems improve yields (up to 88%) by facilitating intermediate stabilization . Microwave-assisted synthesis can further enhance reaction efficiency, reducing time from hours to minutes . Characterization relies on 1H^1\text{H}/13C^{13}\text{C} NMR, HRMS, and X-ray crystallography to confirm regiochemistry and purity .

Q. How is the structural integrity of this compound confirmed during synthesis?

  • Methodological Answer : Structural validation employs a multi-technique approach:

  • NMR Spectroscopy : 1H^1\text{H} NMR chemical shifts for aromatic protons (6.75–7.94 ppm) and alkyl groups (e.g., ethylpropyl at ~1.2–1.5 ppm) confirm substitution patterns .
  • HRMS : Precise molecular ion peaks (e.g., [M+H]+^+) validate molecular weight within 3 ppm error .
  • X-ray Crystallography : Resolves ambiguities in nitro group orientation and steric effects from the ethylpropyl chain .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer : Initial screens include:

  • Cytotoxicity : MTT or Mosmann’s colorimetric assay (absorbance at 570 nm) to assess cell viability .
  • Antioxidant Activity : DPPH radical scavenging (IC50_{50} values <10 µg/mL indicate potency; compare to BHT standard) .
  • Analgesic Testing : Acetic acid-induced writhing models in mice, with dose-response curves (e.g., 50 mg/kg) .

Advanced Research Questions

Q. How can reaction efficiency be optimized for large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : TMSCl in water/toluene biphasic systems reduces side reactions and simplifies purification .
  • Microwave Irradiation : Accelerates cyclocondensation (e.g., 80°C for 20 min vs. 8–12 h conventionally) with comparable yields .
  • Green Chemistry : Solvent-free conditions or ionic liquids minimize waste, improving sustainability .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Molecular Docking : Predict binding affinities to targets (e.g., hPreP for Alzheimer’s) to prioritize substituents like nitro groups for hydrogen bonding .
  • QSAR Models : Use Hammett constants (σ) to correlate electronic effects of substituents (e.g., methyl vs. nitro) with activity trends .
  • In Vitro/In Vivo Correlation : Validate computational predictions with dose-dependent assays (e.g., IC50_{50} vs. docking scores) .

Q. How does the compound’s stability vary under different experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (e.g., nitro group instability above 150°C) .
  • pH Sensitivity : Monitor 1H^1\text{H} NMR shifts in D2 _2O at pH 2–12 to detect hydrolytic degradation of the benzimidazole core .
  • Light Exposure : UV-Vis spectroscopy tracks nitro-to-nitrito isomerization under UV light, which alters bioactivity .

Q. What advanced spectral techniques elucidate electronic effects of substituents?

  • Methodological Answer :

  • 15N^{15}\text{N} NMR : Probes electron-withdrawing effects of the nitro group (δ ~–50 ppm) vs. alkyl substituents .
  • IR Spectroscopy : Nitro stretching vibrations (~1520 cm1^{-1}) indicate conjugation with the benzimidazole ring .
  • Cyclic Voltammetry : Redox potentials correlate with electron-donating/-withdrawing substituent impacts on HOMO-LUMO gaps .

Properties

IUPAC Name

5,6-dimethyl-7-nitro-1-pentan-3-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-5-11(6-2)16-8-15-12-7-9(3)10(4)13(14(12)16)17(18)19/h7-8,11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXECYAIQPVLQQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C=NC2=C1C(=C(C(=C2)C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223462
Record name 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73215-11-9
Record name 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073215119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-ETHYLPROPYL)-5,6-DIMETHYL-7-NITRO-1H-BENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY4DOC4P28
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole
1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole
1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole
1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole
1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole
1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

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